Leucoberbelin blue I

Catalog No.
S1917631
CAS No.
52748-86-4
M.F
C23H26N2O3S
M. Wt
410.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leucoberbelin blue I

CAS Number

52748-86-4

Product Name

Leucoberbelin blue I

IUPAC Name

2-[bis[4-(dimethylamino)phenyl]methyl]benzenesulfonic acid

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C23H26N2O3S/c1-24(2)19-13-9-17(10-14-19)23(18-11-15-20(16-12-18)25(3)4)21-7-5-6-8-22(21)29(26,27)28/h5-16,23H,1-4H3,(H,26,27,28)

InChI Key

MCKLFIWDQVFMEK-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3S(=O)(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3S(=O)(=O)O

Cellular Labeling and Imaging:

  • LBB I's ability to bind specifically to acidic compartments within living cells makes it a valuable tool for cellular labeling and imaging. Researchers can utilize LBB I to visualize acidic organelles like lysosomes and autophagosomes.
  • LBB I's fluorescent properties allow researchers to track these organelles in real-time using fluorescence microscopy techniques. This enables the study of cellular processes involving these acidic compartments, such as autophagy and lysosomal degradation.

Drug Delivery and Targeting:

  • The specific binding of LBB I to acidic compartments has led to exploration of its potential for drug delivery applications. By attaching therapeutic drugs to LBB I molecules, researchers can potentially target these drugs to acidic organelles within cells.
  • This targeted drug delivery approach could improve the efficacy of treatments while reducing side effects on healthy tissues. However, further research is needed to develop this application fully.

Sensor for Acidity:

  • LBB I's fluorescence intensity is sensitive to the surrounding pH level. This property allows researchers to use LBB I as a sensor for measuring acidity within cells or other biological environments.
  • By monitoring changes in LBB I fluorescence, researchers can gain insights into cellular acidification processes associated with various diseases and biological conditions.

Lysosomal Dysfunction Studies:

  • Since LBB I accumulates in lysosomes, it can be used to study lysosomal dysfunction, a feature of several neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • By measuring LBB I uptake and distribution in cells, researchers can assess lysosomal health and function. This information can be valuable for developing therapeutic strategies aimed at restoring proper lysosomal function in these diseases.

Leucoberbelin blue I is a synthetic organic compound primarily used in analytical chemistry as a redox indicator and a dye. Its chemical formula is C23H26N2O3SC_{23}H_{26}N_{2}O_{3}S, and it is known for its distinctive color change upon oxidation, transitioning from colorless or pale yellow to a vibrant blue. This property makes it particularly useful for detecting manganese species in various chemical environments, especially in aquatic systems.

Leucoberbelin blue I undergoes oxidation reactions, primarily involving manganese ions. The oxidation process occurs through a hydrogen atom transfer mechanism, where the compound reacts with manganese(III) to form a colored complex. This reaction can be represented as:

Leucoberbelin blue I+Mn3+Oxidized Leucoberbelin blue+Mn2+\text{Leucoberbelin blue I}+\text{Mn}^{3+}\rightarrow \text{Oxidized Leucoberbelin blue}+\text{Mn}^{2+}

The oxidized form exhibits strong absorbance characteristics, which can be quantitatively measured using spectrophotometry. This method allows for the determination of manganese concentrations in environmental samples, such as seawater and estuarine waters .

Leucoberbelin blue I can be synthesized through several methods, typically involving the reaction of specific precursors under controlled conditions. One common synthesis route includes:

  • Starting Materials: The synthesis often begins with 4-amino-2-methylphenol and other reagents that facilitate the formation of the dye structure.
  • Reaction Conditions: The reaction is usually performed in an acidic medium to promote the formation of the desired product.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate leucoberbelin blue I from by-products.

Leucoberbelin blue I has several applications:

  • Analytical Chemistry: It is widely used for the detection and quantification of manganese oxides in environmental samples.
  • Biochemical Research: The compound serves as a redox indicator in various biochemical assays.
  • Environmental Monitoring: Leucoberbelin blue I is employed to assess manganese speciation in aquatic environments, providing insights into biogeochemical cycles.

Interaction studies involving leucoberbelin blue I focus on its reactivity with manganese species. Research indicates that it preferentially interacts with weakly complexed manganese(III) species, facilitating electron transfer reactions that result in observable color changes. These interactions are crucial for developing methods to quantify manganese concentrations in natural waters .

Several compounds exhibit similar properties or applications to leucoberbelin blue I. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Methylene BlueC16H18ClN3SC_{16}H_{18}ClN_{3}SUsed as a dye and redox indicator; antibacterial properties.
Phenol RedC19H14O5SC_{19}H_{14}O_{5}SpH indicator widely used in biological applications.
IndigoC16H10N2O2C_{16}H_{10}N_{2}O_{2}Natural dye with significant historical relevance; used in textiles.

Leucoberbelin blue I is unique due to its specific application in detecting manganese species and its distinct oxidation mechanism compared to these other compounds.

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Leucoberbelin blue I

Dates

Modify: 2023-08-16

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